molecular formula C21H17D8ClN2O3 B602438 Cetirizine (D8 dihydrochloride) CAS No. 774596-22-4

Cetirizine (D8 dihydrochloride)

Cat. No. B602438
M. Wt: 396.89
InChI Key:
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Patent
US06908999B2

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1>ClCCl>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.[ClH:14].[ClH:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with preferably 5-30% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous solution is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06908999B2

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1>ClCCl>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.[ClH:14].[ClH:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with preferably 5-30% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous solution is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06908999B2

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1>ClCCl>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.[ClH:14].[ClH:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with preferably 5-30% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous solution is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.